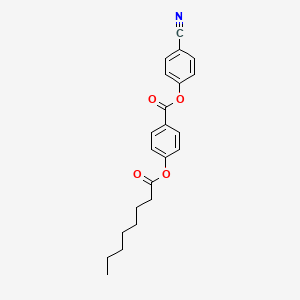
Octylpropanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octylpropanedinitrile: is an organic compound with the molecular formula C11H18N2. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to an octyl chain. This compound is used in various chemical processes and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: Octylpropanedinitrile can be synthesized by heating a halogenoalkane (such as 1-bromooctane) under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Another method involves dehydrating amides using phosphorus (V) oxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: Octylpropanedinitrile can undergo hydrolysis in the presence of acids or bases to form carboxylic acids.
Reduction: It can be reduced to primary amines using reagents like lithium aluminum hydride.
Reaction with Grignard Reagents: It reacts with Grignard reagents to form ketones.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Reduction: Lithium aluminum hydride.
Grignard Reaction: Grignard reagents (RMgX).
Major Products:
Hydrolysis: Carboxylic acids.
Reduction: Primary amines.
Grignard Reaction: Ketones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octylpropanedinitrile is used as an intermediate in organic synthesis, particularly in the preparation of other nitriles and amines .
Biology and Medicine: It is employed in the synthesis of bioactive molecules and pharmaceuticals, where its nitrile group can be transformed into various functional groups .
Industry: In the industrial sector, this compound is used in the production of polymers, agrochemicals, and specialty chemicals .
Wirkmechanismus
The mechanism of action of octylpropanedinitrile involves its reactivity due to the presence of the nitrile group. This group can participate in various chemical reactions, such as nucleophilic addition and substitution, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
- Butanenitrile
- Hexanenitrile
- Octanenitrile
Comparison: Octylpropanedinitrile is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain nitriles like butanenitrile and hexanenitrile . This longer chain can affect its solubility, boiling point, and reactivity, making it suitable for specific applications where other nitriles may not be as effective.
Eigenschaften
CAS-Nummer |
53744-75-5 |
|---|---|
Molekularformel |
C11H18N2 |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
2-octylpropanedinitrile |
InChI |
InChI=1S/C11H18N2/c1-2-3-4-5-6-7-8-11(9-12)10-13/h11H,2-8H2,1H3 |
InChI-Schlüssel |
UNBYPCQLNVSTGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


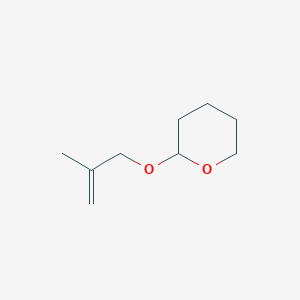
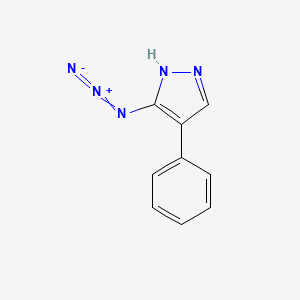
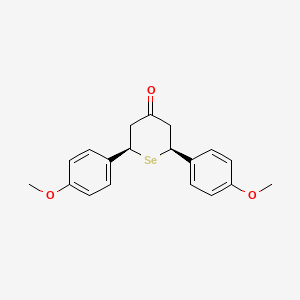

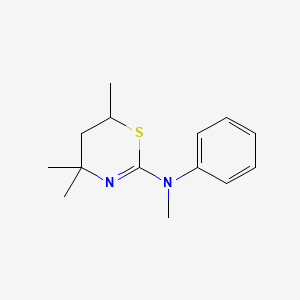
![1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14642596.png)
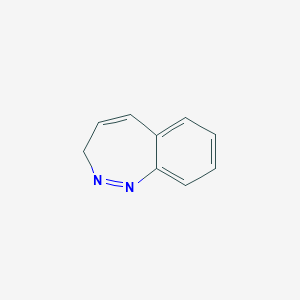
![10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one](/img/structure/B14642603.png)
![N-Butyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14642606.png)

![N-(4-Chlorophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14642608.png)
![N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium](/img/structure/B14642609.png)
![(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) N-(2-chloroethyl)carbamate](/img/structure/B14642624.png)
